molecular formula C17H19N3O6S B6562577 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1020454-38-9

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No.: B6562577
CAS No.: 1020454-38-9
M. Wt: 393.4 g/mol
InChI Key: OGVVPGPFOWVSDQ-UHFFFAOYSA-N
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Description

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a useful research compound. Its molecular formula is C17H19N3O6S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.09945651 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a morpholine ring, a pyrazole moiety, and a benzodioxole carbonyl group. Its molecular formula is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S with a molecular weight of approximately 392.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and bacterial infections.
  • Antioxidant Activity : The presence of the benzodioxole moiety contributes to its antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

Activity Type Description
Antibacterial Demonstrated moderate to strong activity against various bacterial strains.
Anticancer Induces apoptosis in cancer cells and inhibits cell proliferation.
Enzyme Inhibition Effective against AChE and urease, potentially useful for treating related diseases.
Antioxidant Reduces oxidative stress through free radical scavenging.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds that share structural features with this compound:

  • Antibacterial Activity : A study reported that compounds with similar sulfonamide functionalities exhibited significant antibacterial effects against Salmonella typhi and Bacillus subtilis . The mechanism was linked to enzyme inhibition that disrupts bacterial metabolism.
  • Anticancer Studies : Research indicated that pyrazole derivatives could induce cell cycle arrest and apoptosis in cancer cell lines by affecting pathways related to cell cycle regulation . The compound's structure suggests it may have similar effects.
  • Enzyme Inhibition : Compounds with the morpholine structure have shown promise as AChE inhibitors, which are crucial for developing treatments for neurodegenerative diseases . The specific inhibition profile of this compound remains to be fully elucidated.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-11-16(27(22,23)19-5-7-24-8-6-19)12(2)20(18-11)17(21)13-3-4-14-15(9-13)26-10-25-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVVPGPFOWVSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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